molecular formula C5H5N5 B12921420 [1,2,4]Triazolo[1,5-C]pyrimidin-5-amine

[1,2,4]Triazolo[1,5-C]pyrimidin-5-amine

Cat. No.: B12921420
M. Wt: 135.13 g/mol
InChI Key: WLMIXIOSYFFELW-UHFFFAOYSA-N
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Description

[1,2,4]Triazolo[1,5-C]pyrimidin-5-amine is a chemical scaffold of significant interest in pharmaceutical and agrochemical research due to its structural similarity to purines . This core structure is isoelectronic with the purine ring system, allowing it to function as a potential bio-isostere in drug design . Such compounds are often explored for their ability to interact with enzyme active sites typically occupied by natural purine nucleotides . The broader 1,2,4-triazolo[1,5-a]pyrimidine family has demonstrated a remarkable versatility in biological applications, serving as a key scaffold in the development of candidates with reported anticancer, antiparasitic (including anti-Leishmania and anti-Trypanosoma cruzi), antibacterial, and anti-inflammatory activities . The presence of multiple nitrogen atoms in the triazolopyrimidine structure also provides potential metal-chelating properties, which can be exploited to design coordination compounds with enhanced or novel biological activities . Researchers value this scaffold for its favorable ADME-PK (Absorption, Distribution, Metabolism, Excretion, and Pharmacokinetics) properties in preclinical studies . The primary mechanism of action for derivatives of this class is often through targeted inhibition of enzymes. For example, some 1,2,4-triazolo[1,5-a]pyrimidine derivatives have been identified as potent inhibitors of kinases such as Cyclin-Dependent Kinase 2 (CDK2) and Phosphoinositide 3-Kinases (PI3Ks), where they compete with ATP for binding at the catalytic site . The specific research applications and mechanisms for this particular [1,5-c] isomer are an active area of investigation, building upon the established profile of the more common [1,5-a] isomers. This product is intended for research and development purposes only. It is not for human or veterinary diagnostic or therapeutic uses. Handle with care, refer to the Safety Data Sheet (SDS) before use, and adhere to all relevant laboratory safety protocols.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C5H5N5

Molecular Weight

135.13 g/mol

IUPAC Name

[1,2,4]triazolo[1,5-c]pyrimidin-5-amine

InChI

InChI=1S/C5H5N5/c6-5-7-2-1-4-8-3-9-10(4)5/h1-3H,(H2,6,7)

InChI Key

WLMIXIOSYFFELW-UHFFFAOYSA-N

Canonical SMILES

C1=CN=C(N2C1=NC=N2)N

Origin of Product

United States

Synthetic Methodologies For 1 2 3 Triazolo 1,5 C Pyrimidin 5 Amine and Analogues

Classical Cyclization and Annulation Approaches

The traditional and most common methods for synthesizing triazolopyrimidines involve cyclocondensation and annulation reactions. nih.govnih.gov These strategies are foundational in heterocyclic chemistry and offer versatile pathways to a wide array of substituted derivatives.

A prevalent method for constructing the nih.govnih.govnih.govtriazolo[1,5-a]pyrimidine scaffold, an isomer of the [1,5-c] system, involves the cyclocondensation of 3-amino-1,2,4-triazoles with 1,3-dicarbonyl compounds or their synthetic equivalents, such as α,β-unsaturated carbonyl compounds. nih.govresearchgate.net This approach is widely utilized due to the commercial availability of a diverse range of starting materials, allowing for the introduction of various substituents onto the pyrimidine (B1678525) ring. nih.govresearchgate.net For instance, the reaction of 3-amino-1,2,4-triazole with various diketones at reflux temperatures can yield a range of triazolopyrimidine derivatives. researchgate.net

Similarly, multicomponent reactions, such as the Biginelli-like heterocyclization, provide an efficient pathway for the synthesis of nih.govnih.govnih.govtriazolo[1,5-a]pyrimidines. nih.gov This one-pot reaction typically involves an aldehyde, a β-dicarbonyl compound, and a 3-alkylthio-5-amino-1,2,4-triazole, heated in a solvent like dimethylformamide (DMF). nih.gov This method is advantageous due to its operational simplicity and the ability to rapidly generate a library of compounds from commercially available reagents. nih.gov

While these methods primarily lead to the [1,5-a] isomer, the underlying principles of condensing an amino-triazole with a bifunctional pyrimidine precursor are fundamental to the synthesis of the broader triazolopyrimidine class, including the [1,5-c] isomers, often through subsequent rearrangements.

The construction of the fused triazolopyrimidine system can be approached from two directions: annulating a pyrimidine ring onto a triazole precursor or vice versa. nih.govosi.lv

One common strategy involves the annulation of a triazole ring onto a pyrimidine derivative. researchgate.net This often starts with a substituted pyrimidine, such as a 4-hydrazinopyrimidine, which can then be cyclized with various one-carbon synthons to form the triazole ring. benthamscience.com For example, reacting 4-hydrazinopyrimidines with orthoesters can lead to the formation of the fused triazole ring. nih.govproquest.com

Conversely, the annulation of a pyrimidine ring to a triazole nucleus is also a widely used method. nih.govresearchgate.net This typically involves a substituted 1,2,4-triazole (B32235) that is then reacted with a suitable three-carbon synthon to form the pyrimidine ring. researchgate.net For example, the condensation of 4,5-diaminopyrimidine (B145471) derivatives with appropriate reagents can lead to the formation of the triazole ring fused to the pyrimidine. researchgate.net

These annulation strategies are versatile and allow for the synthesis of various isomers of the triazolopyrimidine system, including the nih.govnih.govnih.govtriazolo[1,5-c]pyrimidine core, depending on the starting materials and reaction conditions employed. nih.gov

Isomerization Pathways and Regioselective Synthesis

The synthesis of specific isomers of triazolopyrimidines, such as the nih.govnih.govnih.govtriazolo[1,5-c]pyrimidine system, often involves isomerization reactions and careful control of regioselectivity. The Dimroth rearrangement is a key transformation in this context.

The Dimroth rearrangement is a well-established isomerization process in heterocyclic chemistry that involves the opening and subsequent re-closure of a heterocyclic ring, leading to the migration of a heteroatom. nih.govwikipedia.org This rearrangement is particularly important for the synthesis of the thermodynamically more stable nih.govnih.govnih.govtriazolo[1,5-c]pyrimidine isomers from their nih.govnih.govnih.govtriazolo[4,3-c] counterparts. benthamscience.com

The mechanism of the Dimroth rearrangement can be catalyzed by either acid or base. nih.govresearchgate.net In an acidic medium, the process is often initiated by the protonation of a nitrogen atom in the pyrimidine ring. nih.gov This is followed by a ring-opening step, tautomerization, rotation of the triazole ring, and subsequent ring-closure to form the rearranged product. nih.govrsc.org For example, nih.govnih.govnih.govtriazolo[4,3-c]pyrimidine derivatives formed in situ can undergo a spontaneous, albeit slow, Dimroth rearrangement to the more stable nih.govnih.govnih.govtriazolo[1,5-c]pyrimidines, a process that can be accelerated by the presence of an acid like HCl. nih.gov

Base-catalyzed Dimroth rearrangements are also common. researchgate.net The presence of aliphatic substituents on the triazolo[4,3-c]pyrimidine structure can facilitate this type of rearrangement. benthamscience.com The two isomeric series, nih.govnih.govnih.govtriazolo[4,3-c]pyrimidines and nih.govnih.govnih.govtriazolo[1,5-c]pyrimidines, often exhibit distinct physical properties, such as different melting points and NMR chemical shifts, which aids in their characterization. benthamscience.com

A study on the oxidative cyclization of 6-chloro-4-pyrimidinylhydrazones showed that the initially formed nih.govnih.govnih.govtriazolo[4,3-c]pyrimidines readily undergo a Dimroth rearrangement to yield the corresponding nih.govnih.govnih.govtriazolo[1,5-c]pyrimidines. researchgate.net

Table 1: Examples of Dimroth Rearrangement in Triazolopyrimidine Synthesis

Starting MaterialProductCatalyst/ConditionsReference
nih.govnih.govnih.govTriazolo[4,3-c]pyrimidine derivatives nih.govnih.govnih.govTriazolo[1,5-c]pyrimidine derivativesHCl nih.gov
6-Chloro-4-pyrimidinylhydrazones nih.govnih.govnih.govTriazolo[1,5-c]pyrimidinesIodobenzene diacetate (IBD) researchgate.net
Thieno[3,2-e] nih.govnih.govnih.govtriazolo[4,3-c]pyrimidinesThieno[3,2-e] nih.govnih.govnih.govtriazolo[1,5-c]pyrimidinesAlkali nih.gov

Control of Regioselectivity in Fused Heterocyclic Systems

Controlling regioselectivity is a critical aspect of synthesizing complex heterocyclic systems like nih.govnih.govnih.govtriazolo[1,5-c]pyrimidines. The specific placement of substituents and the formation of the correct isomer are often challenging due to the multiple reactive sites on the heterocyclic precursors. nih.govnih.gov

In the context of fused 6,5-heterocyclic systems, the regioselectivity of C-H functionalization can be influenced by the inherent reactivity of the different positions on the rings. nih.govnih.gov The five-membered ring is often more reactive than the six-membered ring. nih.govnih.gov However, by employing directing groups or carefully selecting reaction conditions, it is possible to achieve site-selective functionalization of the six-membered ring. nih.govnih.gov

For the synthesis of 1,5-disubstituted 1,2,3-triazoles, a related class of heterocycles, the choice of catalyst has been shown to be crucial in controlling regioselectivity. nih.gov While copper-catalyzed "click chemistry" typically yields 1,4-disubstituted triazoles, the use of ruthenium catalysts can favor the formation of the 1,5-disubstituted isomer. nih.gov More recently, iron(III) chloride has been demonstrated as an effective catalyst for the regioselective synthesis of 1,5-disubstituted 1,2,3-triazoles via an eliminative azide-olefin cycloaddition. nih.gov

In the synthesis of quinoline (B57606) derivatives, the regioselectivity of hydroboration has been controlled by the choice of phosphine (B1218219) ligand, leading to either vicinal or conjugate addition products. acs.org These examples from related heterocyclic systems highlight the importance of catalysts and directing groups in achieving the desired regiochemical outcome, principles that are also applicable to the synthesis of specific isomers of triazolopyrimidines.

Advanced and Sustainable Synthetic Methodologies

In recent years, the development of more sustainable and efficient synthetic methods has become a major focus in organic chemistry. acs.orgberkeley.edu This trend has also impacted the synthesis of heterocyclic compounds like nih.govnih.govnih.govtriazolo[1,5-c]pyrimidines, with an emphasis on green chemistry principles, novel catalytic systems, and modern synthetic technologies. nih.govkubikat.org

The use of environmentally benign solvents, such as water, and catalysts that are inexpensive and readily available is a key aspect of green synthesis. researchgate.net For example, the synthesis of nih.govnih.govnih.govtriazolo[1,5-a]pyrimidine derivatives has been achieved using thiamine (B1217682) hydrochloride (Vitamin B1) as a catalyst in water. researchgate.net Another sustainable approach involves the use of a reusable magnetic Fe3O4@SiO2-SO3H catalyst for the synthesis of chromeno-triazolopyrimidine compounds. jsynthchem.com This catalyst can be easily recovered and reused, reducing waste and cost. jsynthchem.com

Microwave-assisted synthesis has also emerged as a powerful tool for accelerating reactions and improving yields. mdpi.com A catalyst-free and additive-free method for synthesizing 1,2,4-triazolo[1,5-a]pyridines from enaminonitriles and benzohydrazides under microwave irradiation has been reported. mdpi.com This method offers short reaction times and a broad substrate scope. mdpi.com

Modern catalytic methods, including photoredox catalysis and C-H activation strategies, are also being applied to the synthesis of complex heterocycles. berkeley.edunih.govkubikat.org These advanced techniques offer novel pathways for the construction of functionalized heterocyclic scaffolds with high efficiency and selectivity. nih.gov The development of such modern strategies is crucial for the future of heterocyclic chemistry, enabling the synthesis of diverse and complex molecules in a more sustainable manner. acs.orgamazonaws.com

Green Chemistry Principles in the Synthesis of Triazolopyrimidines

The application of green chemistry principles to the synthesis of triazolopyrimidines aims to reduce the environmental impact of chemical processes. This is achieved through methodologies such as microwave-assisted synthesis, the use of environmentally benign solvent systems, and the application of reusable catalysts. These approaches offer advantages like reduced reaction times, lower energy consumption, and minimized waste generation. thieme-connect.comupi.edu

Microwave-assisted organic synthesis has emerged as a powerful tool for the rapid and efficient production of heterocyclic compounds, including triazolopyrimidine derivatives. upi.eduresearchgate.net This technique significantly shortens reaction times, often increases product yields, and allows for cleaner reactions with fewer byproducts compared to conventional heating methods. thieme-connect.comresearchgate.net For instance, a three-component reaction involving 5-(methylthio)-2H-1,2,4-triazol-3-amine, a β-dicarbonyl compound, and an aromatic aldehyde in ethanol (B145695) can be completed in 10-15 minutes under microwave irradiation at 120 °C to produce various triazolo[1,5-a]pyrimidine analogues. thieme-connect.com Another eco-friendly, catalyst-free method for synthesizing 1,2,4-triazolo[1,5-a]pyridines, a related scaffold, has been established using microwave irradiation, highlighting the broad applicability of this technology. uni.lu This tandem reaction between enaminonitriles and benzohydrazides proceeds to completion in a short time, offering good to excellent yields. uni.lu

Interactive Table:

Examples of Microwave-Assisted Synthesis of Triazolopyrimidine Analogues
ReactantsConditionsProduct TypeYieldReference
5-(Methylthio)-2H-1,2,4-triazol-3-amine, 4,4,4-trifluoro-1-(4-methoxyphenyl)butane-1,3-dione, Aromatic aldehydeEthanol, 120 °C, 10-15 min(5-(Trifluoromethyl)-4,7-dihydro-7-(aryl)-2-(methylthio)- nih.govnih.govthieme-connect.comtriazolo[1,5-a]pyrimidin-6-yl)(4-methoxyphenyl)methanone53-75% thieme-connect.com
Enaminonitriles, BenzohydrazidesToluene, 140 °C, 3 h1,2,4-Triazolo[1,5-a]pyridinesup to 89% nih.govuni.lu
3-amino-1,2,4-triazole, Acetoacetamides, Aryl aldehydesHeating, 30 minTriazolopyrimidine derivativesGood yields benthamscience.com

The development of solvent-free and aqueous reaction systems represents a significant advancement in green chemistry for the synthesis of triazolopyrimidines. These methods reduce or eliminate the use of volatile and often toxic organic solvents, thereby minimizing environmental pollution and health hazards. youtube.com For example, the synthesis of 3-phenyl-1,2,4-triazole-5-amine, a key precursor, can be achieved through thermal condensation of an aromatic acid with aminoguanidine (B1677879) sulfate (B86663) under solvent-free conditions. youtube.com Subsequently, new 1,2,4-triazolo[1,5-a]pyrimidine-based derivatives have been synthesized by reacting this aminotriazole with chalcones in a solvent-free reaction heated at 210 °C. nih.gov Furthermore, multicomponent reactions using lemon juice as a natural acidic catalyst in an aqueous medium have been successfully employed to create nih.govnih.govthieme-connect.comtriazole-bearing amino acid derivatives, which are precursors for more complex triazolopyrimidine structures. thieme-connect.com Ionic liquids have also been explored as green reaction media for the synthesis of related heterocyclic systems like tetrahydropyrimidines. youtube.com

Interactive Table:

Examples of Solvent-Free and Aqueous Synthesis of Triazolopyrimidine Analogues and Precursors
ReactantsConditionsProduct TypeYieldReference
3-Phenyl-1,2,4-triazole-5-amine, Benzylidene-acetophenone derivativesSolvent-free, 210 °C, 1 h2,5,7-Triphenyl-1,2,4-triazolo[1,5-a]pyrimidineGood nih.gov
Amino acid derivatives, Aromatic aldehyde, 1,3-Dicarbonyl compoundsAqueous medium, Lemon juice catalyst nih.govnih.govthieme-connect.comTriazolo[1,5-a]pyrimidine derivativesNot specified thieme-connect.com
o-Phenylenediamine, AcetophenoneSolvent-free, Thiamine hydrochloride, 70-80 °C1,5-BenzodiazepinesGood youtube.com

Biocatalysis is a cornerstone of green chemistry, utilizing enzymes or whole-cell systems to perform chemical transformations with high selectivity and under mild, environmentally friendly conditions. nih.govnih.gov While the direct enzymatic synthesis of the nih.govnih.govthieme-connect.comtriazolo[1,5-c]pyrimidine ring system is not yet widely reported, biocatalytic methods are increasingly applied to the synthesis of various nitrogen-containing heterocycles and their precursors. nih.govnih.gov

The promiscuous activity of enzymes, particularly lipases, has been exploited for novel bond formations. For example, lipases have been shown to catalyze trimolecular Mannich reactions to produce heterocyclic Mannich bases, which are valuable synthetic intermediates. nih.govnih.govyoutube.com In these reactions, lipases like that from Candida antarctica (CaL-B) can effectively catalyze the condensation of heterocyclic aldehydes, acetone, and aromatic amines under mild, eco-friendly conditions. nih.gov Although not a direct route to triazolopyrimidines, this demonstrates the potential of enzymes to construct complex heterocyclic frameworks.

Furthermore, biocatalysis plays a crucial role in the synthesis of chiral amines and other precursors for pharmaceuticals. nih.govnih.gov Enzymes like transaminases are used industrially to convert ketones into chiral amines with high enantioselectivity. nih.gov Such biocatalytic steps could be envisioned for the synthesis of chiral precursors that are later incorporated into the triazolopyrimidine scaffold. The de novo pyrimidine biosynthetic pathway, which involves enzymes like dihydroorotate (B8406146) dehydrogenase, is another area where biocatalysis is fundamental and could potentially be harnessed for the synthesis of pyrimidine-based building blocks. youtube.comdu.ac.in

The development of biocatalytic routes for the direct synthesis of nih.govnih.govthieme-connect.comtriazolo[1,5-c]pyrimidin-5-amine and its analogues remains a promising area for future research, offering the potential for highly selective and sustainable manufacturing processes.

Interactive Table:

Examples of Biocatalytic Approaches in Heterocyclic Synthesis
Reaction TypeBiocatalystSubstratesProduct TypeKey FeatureReference
Mannich ReactionLipase (e.g., CaL-B)Heterocyclic aldehydes, Acetone, Aromatic aminesHeterocyclic Mannich BasesMild, eco-friendly conditions nih.govnih.govyoutube.com
Reductive AminationTransaminases (ATAs)Ketones, Amine donorsChiral AminesHigh enantioselectivity nih.govnih.govnih.gov

The use of heterogeneous and reusable catalysts is a key principle of green chemistry, offering significant advantages such as easy separation from the reaction mixture, potential for recycling and reuse, and often improved stability. In the synthesis of triazolopyrimidines and related heterocycles, various magnetically separable nanocatalysts have been developed. For instance, a magnetically separable Fe3O4@poly(m-phenylenediamine)@Cu2O nanocatalyst has been successfully used for the synthesis of 5-phenyl- nih.govnih.govyoutube.comtriazolo[1,5-c]quinazolines, showcasing the potential of such catalysts for related triazolopyrimidine systems. nih.gov Similarly, copper oxide nanoparticles have been employed for the synthesis of imidazo[1,2-a]pyrimidine (B1208166) derivatives. nih.gov These solid-supported catalysts can be easily recovered using an external magnet and reused multiple times without a significant loss of activity, making the process more economical and environmentally friendly.

Interactive Table:

Examples of Heterogeneous and Reusable Catalysts in Heterocyclic Synthesis
CatalystReactionKey FeaturesReference
Fe3O4@poly(m-phenylenediamine)@Cu2OSynthesis of 5-phenyl- nih.govnih.govyoutube.comtriazolo[1,5-c]quinazolinesMagnetically separable, reusable nih.gov
Copper Oxide NanoparticlesSynthesis of imidazo[1,2-a]pyrimidine derivativesEfficient, potential for reuse nih.gov

Multicomponent Reaction (MCR) Strategies for Complex Heterocycles

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that contains portions of all starting materials, are highly valued for their efficiency in generating molecular complexity. nih.govnih.gov These reactions are particularly well-suited for the synthesis of diverse libraries of heterocyclic compounds like triazolopyrimidines. nih.govgoogle.comclockss.org A notable example is the Biginelli-like three-component heterocyclization used to produce a range of 1,2,4-triazolo[1,5-a]pyrimidines from aldehydes, β-dicarbonyl compounds, and 3-amino-1,2,4-triazoles. google.comclockss.org The conditions of these MCRs can often be tuned to control regioselectivity, as demonstrated in the synthesis of different isomers of amino-TZP analogues by switching between mild acidic conditions and neutral ionic liquids. nih.gov One-pot reactions of steroidal ketones, aromatic aldehydes, and 3-amino-1,2,4-triazole have also been used to construct complex steroidal nih.govnih.govthieme-connect.comtriazolo[1,5-a]pyrimidines. researchgate.net

A major advantage of MCRs is their inherent atom and step economy. benthamscience.comyoutube.comdntb.gov.ua Atom economy refers to the efficiency of a reaction in terms of incorporating the atoms of the reactants into the final product, while step economy relates to the reduction of the number of separate reaction and purification steps. youtube.comdntb.gov.ua MCRs excel in both aspects by constructing complex molecules in a single pot, thereby reducing waste, saving time, and lowering energy consumption. nih.govresearchgate.net

The synthesis of triazolopyrimidines via MCRs exemplifies these principles. For instance, the one-pot reaction of 3-amino-1,2,4-triazole, an aldehyde, and a β-dicarbonyl compound to form the triazolopyrimidine core involves the formation of multiple bonds in a single sequence without the need to isolate intermediates. google.com This approach is highly atom-economical as the majority of the atoms from the three components are incorporated into the final heterocyclic product, with often only small molecules like water being lost. benthamscience.com The step economy is also significant, as a multi-step linear synthesis to achieve the same level of molecular complexity would require more synthetic operations, each contributing to potential material loss and increased waste generation. researchgate.netdntb.gov.ua The use of organocatalysts and pot-economical strategies further enhances the green credentials of these synthetic methodologies. researchgate.net

Interactive Table:

Examples of Multicomponent Reactions for Triazolopyrimidine Synthesis
Reaction TypeComponentsProductEconomical AspectReference
Biginelli-like reactionAldehydes, β-dicarbonyls, 3-amino-1,2,4-triazoles1,2,4-Triazolo[1,5-a]pyrimidinesHigh atom and step economy google.comclockss.org
One-pot condensationSteroidal ketones, Aromatic aldehydes, 3-amino-1,2,4-triazoleSteroidal nih.govnih.govthieme-connect.comtriazolo[1,5-a]pyrimidinesHigh step economy, builds complexity researchgate.net
FeCl3-catalyzed MCRAldehydes, Alkynes, Triazole5,7-Diphenyl- nih.govnih.govthieme-connect.comtriazolo[1,5-a]pyrimidineEco-friendly catalyst, good yields nih.gov
Modular Assembly of Fused Triazolopyrimidine Derivatives

The modular assembly of fused heterocyclic systems represents a powerful strategy for the rapid generation of molecular diversity. In the context of nih.govmdpi.comnih.govtriazolo[1,5-a]pyrimidines, a notable example of a modular approach is the three-component Biginelli-like reaction. This method allows for the convergent synthesis of the triazolopyrimidine core by combining three distinct building blocks in a single pot.

A study on the synthesis of 1,2,4-triazolo[1,5-a]pyrimidines as potential antibacterial agents utilized a three-component reaction of an aldehyde, a β-dicarbonyl compound, and a 3-alkylthio-5-amino-1,2,4-triazole. nih.gov The key intermediates, 3-alkylthio-5-amino-1,2,4-triazoles, were prepared by reacting 3-amino-5-thiol-1,2,4-triazole with various alkyl bromides. nih.gov Subsequently, equimolar amounts of the aldehyde, β-dicarbonyl compound, and the aminotriazole derivative were heated in a solvent such as dimethylformamide (DMF) to yield the desired triazolopyrimidine products. nih.gov This approach allows for systematic variation of the substituents at different positions of the pyrimidine ring, facilitating structure-activity relationship (SAR) studies.

The general scheme for this modular assembly is depicted below:

Scheme 1: Three-component synthesis of 1,2,4-triazolo[1,5-a]pyrimidines

Source: Adapted from Synthesis and Evaluation of 1,2,4-Triazolo[1,5-a]pyrimidines as Antibacterial Agents Against Enterococcus faecium nih.gov

The versatility of this method is demonstrated by the wide range of aldehydes and β-dicarbonyl compounds that can be employed, leading to a diverse library of substituted triazolopyrimidines. The reaction conditions are typically straightforward, involving heating the components in a high-boiling solvent.

Table 1: Examples of Substituted 1,2,4-triazolo[1,5-a]pyrimidines via Modular Assembly

Aldehyde β-Dicarbonyl Compound 3-Alkylthio-5-amino-1,2,4-triazole Resulting Substituents on Pyrimidine Ring Reference
Benzaldehyde Ethyl acetoacetate 3-(Methylthio)-5-amino-1,2,4-triazole 5-Methyl-7-phenyl nih.gov
4-Chlorobenzaldehyde Ethyl acetoacetate 3-(Ethylthio)-5-amino-1,2,4-triazole 5-Methyl-7-(4-chlorophenyl) nih.gov

This table illustrates the diversity of substituents that can be introduced using the modular three-component synthesis.

Oxidative Cyclization Reactions in the Formation of Triazolopyrimidines

Oxidative cyclization is a common and effective method for the synthesis of fused N-heterocycles, including the nih.govmdpi.comnih.govtriazolo[1,5-a]pyrimidine system. nih.gov This strategy typically involves the formation of a key N-N bond through an intramolecular cyclization of a suitably functionalized pyrimidine or triazole precursor, facilitated by an oxidizing agent.

One of the most prevalent approaches involves the oxidative cyclization of pyrimidin-2-yl-amidines. nih.gov This method provides a direct route to the nih.govmdpi.comnih.govtriazolo[1,5-a]pyrimidine core. The reaction proceeds by the oxidation of the amidine nitrogen, which then undergoes electrophilic attack on the pyrimidine ring nitrogen, followed by aromatization to furnish the fused bicyclic system.

Various oxidizing agents have been employed for this transformation. For instance, (diacetoxyiodo)benzene (B116549) (PIDA) has been shown to be a mild and efficient oxidant for mediating the intramolecular C-N bond formation in the synthesis of 8-substituted triazolo[5,1-b]purines, a related heterocyclic system. rsc.org The proposed mechanism involves the initial formation of a hypervalent iodine intermediate, which facilitates the cyclization. While this specific example is for a related purine (B94841) system, the principle can be extended to the synthesis of triazolopyrimidines.

Another approach involves the use of iodine in the presence of potassium iodide (I₂/KI), which serves as an environmentally benign system for oxidative N-N bond formation. researchgate.net This method has been successfully applied to the synthesis of 1,2,4-triazolo[1,5-a]pyridines from N-aryl amidines and is applicable to the synthesis of other 1,5-fused 1,2,4-triazoles. researchgate.net

Table 2: Oxidizing Agents in the Synthesis of Fused Triazoles

Oxidizing Agent Substrate Type Fused Heterocycle Key Features Reference
PhI(OAc)₂ (PIDA) Amidoximes 3-Amino-5-aryl-1,2,4-oxadiazoles Mild conditions, moderate to good yields rsc.org
I₂/KI N-aryl amidines 1,2,4-Triazolo[1,5-a]pyridines Environmentally benign, scalable researchgate.net

This table highlights different oxidizing systems and their application in the synthesis of fused triazole heterocycles.

A plausible reaction pathway for the oxidative cyclization of a pyrimidin-2-yl-amidine is initiated by the oxidizing agent abstracting two electrons to facilitate the N-N bond formation, leading to the cyclized product.

Metal-Free C-H Functionalization Strategies

The direct functionalization of C-H bonds is a highly desirable transformation in organic synthesis as it avoids the need for pre-functionalized starting materials, thus improving atom economy and reducing synthetic steps. While metal-catalyzed C-H functionalization is well-established, metal-free approaches are gaining prominence due to their lower cost, reduced toxicity, and simplified purification procedures.

In the context of triazolopyrimidines, metal-free C-H functionalization strategies can be envisioned for the introduction of various substituents directly onto the heterocyclic core. Although specific examples for the direct C-H functionalization of nih.govmdpi.comnih.govtriazolo[1,5-c]pyrimidin-5-amine are not extensively reported, methods developed for related heterocycles can provide valuable insights.

For instance, metal-free oxidative C-H/C-H cross-dehydrogenative coupling reactions have been utilized for the synthesis of 4-acyl-1,2,3-triazoles. organic-chemistry.org This type of reaction involves the coupling of two different C-H bonds under oxidative conditions without the use of a metal catalyst. Such a strategy could potentially be adapted for the functionalization of the triazolopyrimidine nucleus.

Furthermore, metal-free methods for the synthesis of the triazole ring itself often involve intramolecular cyclizations that can be considered a form of C-H functionalization. For example, the synthesis of 1,2,4-triazolo[1,5-a]pyridines from N-(pyridin-2-yl)benzimidamides can be achieved via a PIFA-mediated intramolecular annulation, which constitutes a direct metal-free oxidative N-N bond formation. mdpi.com

Recent advancements in electrosynthesis have also opened up new avenues for metal-free C-H functionalization. Electrolytic conditions have been used for the intramolecular annulation of N-(2-pyridyl)amidines to form 1,2,4-triazolo[1,5-a]pyridines, avoiding the need for external oxidants or metal catalysts. mdpi.com

Table 3: Examples of Metal-Free Reactions for Heterocycle Synthesis and Functionalization

Reaction Type Reagents/Conditions Application Key Advantages Reference
Oxidative C-H/C-H cross-coupling TEMPO Synthesis of 4-keto-1,2,3-triazoles Metal- and additive-free organic-chemistry.org
Intramolecular annulation PIFA Synthesis of 1,2,4-triazolo[1,5-a]pyridines Metal-free, short reaction times mdpi.com

This table showcases various metal-free strategies that are relevant to the synthesis and potential functionalization of triazolopyrimidine systems.

The application of these metal-free C-H functionalization strategies to the nih.govmdpi.comnih.govtriazolo[1,5-c]pyrimidin-5-amine core holds significant promise for the development of more efficient and sustainable synthetic routes to novel derivatives.

Structure Activity Relationship Sar and Quantitative Structure Activity Relationship Qsar Studies

Ligand-Based Design Principles fornih.govmdpi.comnih.govTriazolo[1,5-c]pyrimidin-5-amine Analogues

Ligand-based drug design for this class of compounds relies on the knowledge of other molecules that bind to the target of interest. The nih.govmdpi.comnih.govtriazolo[1,5-a]pyrimidine ring system, an isomer of the specified compound, is often considered a bioisostere of purines, meaning it has similar physical and chemical properties that can elicit similar biological responses. nih.govresearchgate.net This structural similarity to purine (B94841) nucleobases makes it a prime candidate for interacting with a wide range of biological targets. researchgate.net

The modulatory potency of triazolopyrimidine analogues is largely dictated by the nature and position of substituents on the core heterocyclic structure. Key structural features essential for potency have been identified through extensive research on related isomers.

The Heterocyclic Core : The nih.govmdpi.comnih.govtriazolo[1,5-a]pyrimidine scaffold itself is a crucial feature, serving as a versatile platform for derivatization. nih.gov Its intrinsic ability to form hydrogen bonds and engage in metal ion chelation via its nitrogen atoms (N1, N3, and N4) is a significant determinant of its biological interactions. nih.gov

Substitution at C2, C5, and C7 : SAR campaigns have consistently shown that substitutions at the C2, C5, and C7 positions of the nih.govmdpi.comnih.govtriazolo[1,5-a]pyrimidine ring are critical for modulating biological activity. nih.gov For instance, in the development of inhibitors for Plasmodium falciparum dihydroorotate (B8406146) dehydrogenase (PfDHODH), a lead optimization program focused on modifying the C2 position of the triazolopyrimidine scaffold yielded several potent antimalarial compounds. nih.gov

Aromatic Moieties : The attachment of substituted phenyl rings to the core structure is a common strategy. For anticancer agents targeting tubulin, fluoro atoms on a phenyl ring attached to the core were found to be necessary for optimal activity. acs.org The spatial arrangement of these substituents, influenced by steric and electronic properties, plays a vital role in the molecule's interaction with its biological target. nih.gov

Varying the substituents at key positions on the triazolopyrimidine ring has a profound impact on the resulting biological activity, allowing for the fine-tuning of potency and selectivity.

Anticancer Activity : In a series of anticancer nih.govmdpi.comnih.govtriazolo[1,5-a]pyrimidines, high potency was achieved with a (1S)-2,2,2-trifluoro-1-methylethylamino or a 2,2,2-trifluoroethylamino group at the 5-position. acs.org On a phenyl ring connected to the core, the most effective activity was observed with an oxygen linkage followed by a three-methylene unit and an alkylamino or hydroxy group. acs.org

Antimalarial Activity : For PfDHODH inhibitors, modifying the C2 position of the triazolopyrimidine scaffold led to the identification of DSM265, a potent and selective inhibitor. nih.gov Further optimization of the aromatic amine linked at the C7 position resulted in derivatives like DSM-421, which showed improved drug-like properties and excellent in vivo anti-parasitic activity. nih.gov

Antiviral Activity : In the development of inhibitors for the HIV-1 reverse transcriptase-associated ribonuclease H (RNase H), the introduction of a catechol moiety as a substituent was identified as a critical factor for achieving potent inhibitory activity. nih.gov Moving the catechol group from one position to another on the scaffold confirmed its importance for the observed biological effect. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Model Development

QSAR studies aim to build reliable mathematical models that correlate the chemical structure of compounds with their biological activity. nih.gov This computational approach is essential for predicting the activity of new, untested analogues, thereby streamlining the drug discovery process. nih.govyoutube.com

The development of robust QSAR models relies on sophisticated computational techniques and statistical methods to establish a relationship between molecular descriptors and experimental data. nih.gov

Machine learning (ML) has become a cornerstone of QSAR modeling due to its ability to handle complex, non-linear relationships within large datasets. mdpi.comnih.gov Several algorithms are commonly employed:

Multiple Linear Regression (MLR) : A statistical technique that uses several explanatory variables to predict the outcome of a response variable. It is often used as a baseline model.

k-Nearest Neighbors (kNN) : A non-parametric method that predicts the activity of a compound based on the activities of its 'k' most similar neighbors in the dataset.

Support Vector Regression (SVR) : A powerful regression algorithm that works well with high-dimensional data and is effective at finding non-linear relationships.

Random Forest Regressor (RFR) : An ensemble learning method that constructs a multitude of decision trees during training and outputs the mean prediction of the individual trees, which helps to prevent overfitting.

A study on 125 analogues of 1,2,4-triazolo[1,5-a]pyrimidin-7-amine against P. falciparum evaluated these ML algorithms. mdpi.com The results indicated that SVR was the best-performing model, showcasing its robustness in capturing the complex structure-activity landscape of these congeners. mdpi.com In contrast, LASSO (Least Absolute Shrinkage and Selection Operator) had the lowest predictive power in that particular study. mdpi.com

Table 1: Performance of Machine Learning Models in a QSAR Study of Triazolopyrimidine Analogues Data sourced from a study on 1,2,4-triazolo[1,5-a]pyrimidine congeners. mdpi.com

AlgorithmMSE (Mean Squared Error)R² (Coefficient of Determination)MAE (Mean Absolute Error)RMSE (Root Mean Squared Error)
k-Nearest Neighbours (kNN)0.460.540.540.68
Support Vector Regressor (SVR)0.330.670.460.57
Random Forest Regressor (RFR)0.430.580.510.66

Molecular descriptors are numerical values that encode different aspects of a molecule's structure, such as its physicochemical, topological, or electronic properties. protoqsar.comnih.gov The careful selection of relevant descriptors is a critical step for building a predictive and interpretable QSAR model. nih.gov

In the QSAR study of 1,2,4-triazolo[1,5-a]pyrimidine analogues, recursive feature elimination was used to select the most significant features from a pool of 306 molecular descriptors. mdpi.com The final model was built using five key descriptors that were found to significantly influence the anti-malarial activity (pIC50). mdpi.com

The significant variables included: mdpi.com

npr1 : Ratio of N-atoms to total atoms.

pmi3 : Third principal moment of inertia.

slogP : Wildman-Crippen LogP, an octanol-water partition coefficient.

vsurf_CW2 : A descriptor related to the hydrophilic-lipophilic balance of the molecule.

vsurf_W2 : A descriptor related to the volume and shape of hydrophilic regions.

The resulting regression equation was: pIC50 = 5.90 − 0.71npr1 − 1.52pmi3 + 0.88slogP − 0.57vsurf-CW2 + 1.11vsurf-W2 mdpi.com

This model indicates that properties related to atom distribution, molecular shape, lipophilicity, and hydrophilic-lipophilic balance are crucial for the biological activity of these compounds. The selection of such descriptors allows chemists to understand which structural modifications are likely to enhance potency. mdpi.com

Table 2: Significant Molecular Descriptors in Triazolopyrimidine QSAR Model Data sourced from a study on 1,2,4-triazolo[1,5-a]pyrimidine congeners. mdpi.com

DescriptorDescriptionSignificance in Model
npr1Ratio of Nitrogen atoms to total atomsA negative coefficient suggests that a lower ratio of nitrogen atoms might be favorable for activity.
pmi3Third principal moment of inertiaRelates to the molecular shape and mass distribution; a negative coefficient indicates specific spatial arrangements may be detrimental.
slogPWildman-Crippen LogP (lipophilicity)A positive coefficient suggests that increased lipophilicity could enhance biological activity, possibly by improving membrane permeability.
vsurf_CW2Hydrophilic-lipophilic balance descriptorA negative coefficient points towards a specific balance being required for optimal interaction with the target.
vsurf_W2Hydrophilic region descriptorA positive coefficient indicates that the volume and shape of hydrophilic areas are important for potency.

Validation and Robustness of QSAR Models

The reliability of a Quantitative Structure-Activity Relationship (QSAR) model is paramount for its practical application in predicting the activity of new chemical entities. The robustness of any QSAR model is critically dependent on the quality of the input data, including both the chemical structures and the experimental biological data, as well as the statistical methods employed. nih.gov For a QSAR model to be considered reliable, it must undergo rigorous validation to ensure its predictive power.

External validation is considered an essential method for establishing a truly reliable QSAR model. researchgate.net The predictive accuracy of a model for unknown compounds is determined by how well the training set represents the chemical space of those compounds and the model's ability to extrapolate beyond that defined space. nih.gov Therefore, the rational selection of training and test sets is a crucial step in the modeling process to avoid poor predictive outcomes. nih.gov

Several statistical metrics are used to assess the validity and robustness of QSAR models. These include:

Coefficient of determination (R²) : This metric indicates the proportion of the variance in the dependent variable that is predictable from the independent variable(s). A model is generally considered acceptable if R² > 0.6. researchgate.net

Cross-validated correlation coefficient (q² or Rcv²) : This is a measure of the model's internal predictive ability, assessed through techniques like leave-one-out cross-validation. A q² value greater than 0.5 is often considered indicative of a robust model. researchgate.net

Predictive R² (pred_R²) : This parameter measures the predictive power of the model on an external set of compounds not used in model generation. A high pred_R² value (e.g., > 0.6) signifies good external predictivity. researchgate.net

In a 3D-QSAR study on a series of 1,2,4-triazole (B32235) derivatives as potential anticancer agents, a k-Nearest Neighbor-Molecular Field Analysis (kNN-MFA) model was generated. nih.gov The resulting model demonstrated a strong correlation between descriptors and biological activity. nih.gov Similarly, robust 3D-QSAR models were developed for oxadiazole derivatives, yielding significant statistical results in both Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA). rsc.org

Table 1: Statistical Validation Parameters for Representative QSAR Models of Triazole and Related Heterocyclic Derivatives
Model TypeCompound Classq² (Rcv²)pred_R²Source
kNN-MFA (3D-QSAR)1,2,4-Triazole derivatives0.21290.87130.8417 nih.gov
CoMFA (3D-QSAR)Oxadiazole derivatives0.692-0.6885 rsc.org
CoMSIA (3D-QSAR)Oxadiazole derivatives0.696-0.6887 rsc.org

Conformational Analysis and Flexibility in SAR Elucidation

Conformational analysis, which studies the three-dimensional shapes a molecule can adopt, and molecular flexibility are critical components in understanding the Structure-Activity Relationships (SAR) of nih.govtandfonline.comnih.govTriazolo[1,5-c]pyrimidin-5-amine and its analogs. The spatial arrangement of atoms and functional groups dictates how a ligand can interact with its biological target, thereby influencing its activity.

For derivatives of the closely related pyrazolo[4,3-e] nih.govtandfonline.comnih.govtriazolo[1,5-c]pyrimidine scaffold, conformational flexibility has been identified as a key factor in their binding to receptors like the A₂A adenosine (B11128) receptor. nih.gov In molecular docking studies of these antagonists, both the ligand and the amino acid side chains within the receptor's binding pocket were treated as fully flexible to thoroughly explore the conformational space. nih.gov This approach led to the identification of a preferred binding mode where the triazolopyrimidine core orients itself within the binding cavity in a manner similar to other known antagonists. nih.gov

SAR studies have established clear requirements for substituents at various positions on the triazolopyrimidine core, which directly relates to conformational effects. For instance, in a series of nih.govtandfonline.comnih.govtriazolo[1,5-a]pyrimidine anticancer agents, a (1S)-2,2,2-trifluoro-1-methylethylamino group or an achiral 2,2,2-trifluoroethylamino group at the 5-position was found to be necessary for high potency. nih.govresearchgate.net This highlights the specific steric and electronic requirements at this position for optimal interaction with the target, tubulin. nih.gov

Furthermore, investigations into substitutions at the 5-position of the nih.govtandfonline.comnih.govtriazolo[1,5-c]pyrimidine nucleus itself revealed that replacing the free amino group with methyl or benzyl (B1604629) groups resulted in inactive compounds. units.it This suggests that the unsubstituted amino group at the 5-position is a crucial interactor, likely forming key hydrogen bonds within the hinge region of protein kinases, and any modification that alters its conformational availability or electronic properties is detrimental to activity. units.it

Table 2: Summary of Conformational and SAR Findings for Triazolopyrimidine Derivatives
ScaffoldPosition of SubstitutionFavorable Substituent(s)Unfavorable Substituent(s)Key FindingSource
nih.govtandfonline.comnih.govTriazolo[1,5-a]pyrimidinePosition 5(1S)-2,2,2-trifluoro-1-methylethylamino, 2,2,2-trifluoroethylamino-Specific chiral or achiral fluoroalkylamino groups are required for high potency against tubulin. nih.govresearchgate.net
nih.govtandfonline.comnih.govTriazolo[1,5-c]pyrimidinePosition 5-NH₂ (unsubstituted amine)Methyl, BenzylThe free amino group is essential for activity, likely for interaction with the kinase hinge region. units.it
Pyrazolo[4,3-e] nih.govtandfonline.comnih.govtriazolo[1,5-c]pyrimidinePhenyl ring at Position 7Methoxy (B1213986) group-The methoxy group on the phenyl ring shows conformational flexibility with respect to A₂AAR binding. nih.gov
nih.govtandfonline.comnih.govTriazolo[1,5-c]pyrimidinePositions 5 and 7Alkyl groups-The presence of alkyl substituents at the 5- and 7-positions plays a critical role in oral activity for angiotensin II receptor antagonists. nih.gov

Mechanistic Investigations of Biological Activity in Vitro

Enzyme Inhibition and Modulation Studies

Derivatives of the triazolopyrimidine scaffold have been extensively studied as inhibitors of various enzymes critical for the survival and proliferation of pathogens and cancer cells.

A key strategy in the development of new antibacterial agents is the simultaneous targeting of multiple microbial enzymes to enhance efficacy and potentially circumvent resistance mechanisms. DNA gyrase and dihydrofolate reductase (DHFR) represent two essential bacterial enzymes that have been successfully targeted by derivatives of the nih.govacs.orgnih.govtriazolo[1,5-a]pyrimidine scaffold. nih.govacs.org

DNA gyrase, a type II topoisomerase, is vital for maintaining the topological state of DNA during replication, making it a prime target for antibacterial drugs. nih.gov Similarly, DHFR is crucial for the synthesis of nucleotides and certain amino acids, and its inhibition leads to the cessation of DNA synthesis and bacterial cell death. nih.gov

In one study, a series of nih.govacs.orgnih.govtriazolo[1,5-a]pyrimidine-based compounds were synthesized and evaluated for their ability to inhibit both E. coli DNA gyrase and DHFR. nih.govacs.org Two compounds from this series, designated as 9n and 9o , demonstrated notable inhibitory activity against both enzymes, with IC₅₀ values comparable to the standard drugs ciprofloxacin (B1669076) (for DNA gyrase) and trimethoprim (B1683648) (for DHFR). nih.govacs.org Another study reported a derivative, Compound 9a , which exhibited potent inhibition of DNA gyrase with an IC₅₀ value of 0.68 µM, surpassing the activity of ciprofloxacin (IC₅₀ = 0.85 µM). nih.govcapes.gov.bracs.org

CompoundTarget EnzymeIC₅₀ (µM)Reference DrugReference Drug IC₅₀ (µM)
9n DNA GyraseSimilar to CiprofloxacinCiprofloxacinNot specified
9o DNA GyraseSimilar to CiprofloxacinCiprofloxacinNot specified
9n DHFRSimilar to TrimethoprimTrimethoprimNot specified
9o DHFRSimilar to TrimethoprimTrimethoprimNot specified
Compound 9a DNA Gyrase0.68Ciprofloxacin0.85

IC₅₀: The half maximal inhibitory concentration, representing the concentration of a drug that is required for 50% inhibition in vitro.

Molecular docking studies have further illuminated the binding modes of these compounds within the active sites of DNA gyrase and DHFR, supporting the observed inhibitory activities. nih.govcapes.gov.br

Currently, there is limited direct scientific literature available specifically detailing the modulation of acetohydroxyacid synthase (AHAS) enzyme activity by compounds with a nih.govacs.orgnih.govTriazolo[1,5-C]pyrimidin-5-amine core. Further research is required to explore this potential interaction.

While extensive research exists on various inhibitors of carbonic anhydrase (CA) isozymes, particularly the tumor-associated CA IX and CA XII, specific studies focusing on nih.govacs.orgnih.govTriazolo[1,5-C]pyrimidin-5-amine as a core structure for CA inhibition are not prominently featured in the available scientific literature. The development of CA inhibitors is an active area of research, and future studies may explore this chemical scaffold.

Detailed mechanistic studies on the modulation of diacylglycerol kinase α (DGK-α) by compounds featuring the nih.govacs.orgnih.govTriazolo[1,5-C]pyrimidin-5-amine structure are not widely available in the current scientific literature. This remains an area for potential future investigation.

Protein-Protein Interaction (PPI) Disruption

Beyond direct enzyme inhibition, the triazolopyrimidine scaffold has also been investigated for its ability to interfere with protein-protein interactions, a crucial mechanism for disrupting various cellular processes.

Tubulin is a key protein that polymerizes to form microtubules, essential components of the cytoskeleton involved in cell division, structure, and intracellular transport. Disruption of tubulin polymerization is a well-established strategy in cancer therapy.

A novel series of nih.govacs.orgnih.govtriazolo[1,5-a]pyrimidines possessing 3,4,5-trimethoxyphenyl groups have been identified as potent inhibitors of tubulin polymerization. researchgate.net One compound in particular, analogue 28 , demonstrated significant anti-tubulin activity with an IC₅₀ value of 9.90 µM. researchgate.net Molecular docking studies suggest that this compound occupies the colchicine-binding site on tubulin, thereby interfering with microtubule dynamics. researchgate.net This disruption leads to an arrest of the cell cycle in the G2/M phase and characteristic changes in cell morphology. researchgate.net

CompoundTargetIC₅₀ (µM)Binding Site
Analogue 28 Tubulin9.90Colchicine-binding site

This table summarizes the in vitro activity of a nih.govacs.orgnih.govtriazolo[1,5-a]pyrimidine derivative on tubulin polymerization.

These findings indicate that the nih.govacs.orgnih.govtriazolo[1,5-a]pyrimidine scaffold is a promising framework for the development of new anticancer agents that function by disrupting microtubule networks. researchgate.net

Inhibition of Viral RNA-Dependent RNA Polymerase (RdRP) PA-PB1 Heterodimerization

While research into the antiviral properties of triazolopyrimidines is extensive, studies focusing on the inhibition of the influenza virus RNA-Dependent RNA Polymerase (RdRP) have primarily centered on the nih.govacs.orgnih.govtriazolo[1,5-a]pyrimidine isomer, a structurally related but distinct scaffold from nih.govacs.orgnih.govtriazolo[1,5-c]pyrimidin-5-amine. This research has identified the nih.govacs.orgnih.govtriazolo[1,5-a]pyrimidine (TZP) core as a suitable framework for compounds that disrupt the heterodimerization of the viral RdRP's PA and PB1 subunits. nih.govnih.gov This interaction is critical for the polymerase's function in viral transcription and replication. nih.gov

By designing and synthesizing various analogues, researchers have aimed to enhance the structure-activity relationship (SAR) insights for this class of compounds. nih.gov Functionalization of the TZP core led to the identification of derivatives with significant inhibitory activity against the PA-PB1 interaction. nih.gov For instance, one synthesized analogue, compound 22, demonstrated an IC₅₀ value of 19.5 μM for PA-PB1 inhibition and an anti-influenza A virus (IAV) activity (EC₅₀) of 16 μM at non-toxic concentrations. nih.gov These findings highlight the potential of the broader triazolopyrimidine class as a basis for developing novel anti-influenza agents that target the viral polymerase complex. nih.govnih.gov

Inhibitory Activity of a nih.govacs.orgnih.govtriazolo[1,5-a]pyrimidine Derivative
CompoundTargetActivity MetricValue (μM)Source
Compound 22IAV PA-PB1 InteractionIC₅₀19.5 nih.gov
Compound 22Anti-IAV ActivityEC₅₀16 nih.gov

Receptor Antagonism Mechanisms

Adenosine (B11128) Receptor Antagonism (A2A, A3)

The nih.govacs.orgnih.govtriazolo[1,5-c]pyrimidine scaffold is a promising and well-investigated platform for the development of adenosine receptor antagonists. nih.gov Research has particularly focused on achieving high affinity and selectivity for the human A3 adenosine receptor (A₃AR), a target whose role in conditions like cancer is of significant interest. nih.govnih.gov

Structural modifications of the nih.govacs.orgnih.govtriazolo[1,5-c]pyrimidine core have yielded compounds with potent antagonistic activity. A study involving the introduction of various ester and amide substituents at the 8-position led to derivatives with low nanomolar affinity for the hA₃AR. nih.gov The most potent compound in this series, featuring a 4-ethylbenzylester at this position, exhibited a Kᵢ value of 1.21 nM for the hA₃AR. nih.gov Docking studies of these compounds revealed a binding mode comparable to that of the known inverse agonist ZM-241,385 within models of human A₁, A₂ₐ, and A₃ adenosine receptors. nih.gov

Further investigation into the 2-position of the nucleus resulted in the discovery of new potent and highly selective A₃AR antagonists. nih.gov One notable derivative, ethyl 2-(4-methoxyphenyl)-5-(methylamino)- nih.govacs.orgnih.govtriazolo[1,5-c]pyrimidine-8-carboxylate (DZ123), displayed a Kᵢ value of 0.47 nM and demonstrated an exceptional selectivity profile over other adenosine receptor subtypes, including the A₂ₐ receptor. nih.gov

Binding Affinity of nih.govacs.orgnih.govtriazolo[1,5-c]pyrimidine Derivatives at the Human A₃ Adenosine Receptor
Compound DerivativeTarget ReceptorAffinity (Kᵢ)Source
8-(4-ethylbenzylester) derivativehA₃AR1.21 nM nih.gov
DZ123hA₃AR0.47 nM nih.gov

Cellular Signaling Pathway Interrogation

Suppression of ERK Signaling Pathway

Investigations into the anticancer mechanisms of triazolopyrimidine derivatives have explored their impact on key cellular signaling pathways. Research in this area has often utilized the nih.govacs.orgnih.govtriazolo[1,5-a]pyrimidine isomer. A study focused on derivatives of this isomer, which merged the scaffold with an indole (B1671886) moiety, identified a lead compound, H12, with significant inhibitory effects on the ERK signaling pathway in MGC-803 gastric cancer cells. nih.gov

The ERK pathway is a critical regulator of cell growth and is frequently hyperactivated in various cancers, making it a prime therapeutic target. nih.gov Treatment with compound H12 resulted in decreased phosphorylation levels of several key components of this pathway, including ERK1/2, c-Raf, and MEK1/2, indicating a disruption of the signaling cascade. nih.gov This suppression of ERK signaling is a central component of the compound's antiproliferative activity. nih.gov

Effect of a nih.govacs.orgnih.govtriazolo[1,5-a]pyrimidine Derivative on ERK Pathway Components
CompoundCell LineEffectAffected ProteinsSource
Compound H12MGC-803Decreased PhosphorylationERK1/2, c-Raf, MEK1/2, AKT nih.gov

Cell Cycle Regulation and Apoptosis Induction Mechanisms

The antiproliferative effects of nih.govacs.orgnih.govtriazolo[1,5-a]pyrimidine derivatives are also linked to their ability to modulate the cell cycle and induce programmed cell death (apoptosis). The same lead compound, H12, that was shown to suppress the ERK pathway also induced cell cycle arrest at the G2/M phase in MGC-803 cells. nih.gov

Furthermore, the compound was found to trigger apoptosis, a crucial mechanism for eliminating cancerous cells. nih.gov This was confirmed through the observation of regulated changes in proteins related to both the cell cycle and apoptosis. nih.gov The dual action of inhibiting proliferation via ERK pathway suppression and inducing cell death and cycle arrest highlights the therapeutic potential of this chemical scaffold in oncology. nih.gov Another derivative from a separate study was also noted to induce G2/M phase arrest and apoptosis in HCT-116 cells. nih.gov

Computational Chemistry Approaches In 1 2 3 Triazolo 1,5 C Pyrimidin 5 Amine Research

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a pivotal computational technique used to predict the preferred orientation of a molecule when bound to a second to form a stable complex. For nih.govunipd.itresearchgate.nettriazolo[1,5-c]pyrimidine derivatives, docking simulations have been instrumental in understanding their interactions with various biological targets.

Prediction of Binding Modes within Receptor Pockets

Molecular docking studies have successfully predicted the binding modes of nih.govunipd.itresearchgate.nettriazolo[1,5-c]pyrimidine analogues within the active sites of several key protein targets. For instance, derivatives of this scaffold have been investigated as antagonists for adenosine (B11128) receptors (ARs), which are G protein-coupled receptors (GPCRs). unityfvg.it Docking studies of these compounds into models of human A1, A2A, and A3 adenosine receptors revealed binding modes comparable to that of the known inverse agonist ZM-241,385. unipd.it

In a study focused on A2A adenosine receptor antagonists, induced fit docking (IFD) models for a fluorinated analogue of nih.govunipd.itresearchgate.nettriazolo[1,5-c]pyrimidine showed a binding orientation almost perpendicular to the cell membrane plane. nih.gov Similarly, docking studies of nih.govunipd.itresearchgate.nettriazolo[1,5-a]pyrimidine derivatives (a related isomer) have been performed against various targets, including DNA gyrase, researchgate.netcu.edu.eg tubulin, nih.gov and the HIV-1 reverse transcriptase-associated ribonuclease H. mdpi.com In the case of DNA gyrase, the binding modes were found to be comparable to that of ciprofloxacin (B1669076), a known inhibitor. researchgate.netcu.edu.eg For tubulin, derivatives were shown to fit well into the colchicine (B1669291) binding site. nih.gov

A summary of representative molecular docking studies on related triazolopyrimidine scaffolds is presented in Table 1.

Table 1: Representative Molecular Docking Studies on Triazolopyrimidine Scaffolds

Scaffold Target Protein Key Findings
nih.govunipd.itresearchgate.netTriazolo[1,5-c]pyrimidine Adenosine A2A Receptor Binding mode similar to ZM241385, with the heterocyclic core oriented perpendicular to the cell membrane. nih.gov
nih.govunipd.itresearchgate.netTriazolo[1,5-a]pyrimidine DNA Gyrase Binding modes and docking scores were comparable to the standard drug ciprofloxacin. researchgate.netcu.edu.eg
nih.govunipd.itresearchgate.netTriazolo[1,5-a]pyrimidine Tubulin Analogues demonstrated a good fit within the colchicine binding site. nih.gov

| nih.govunipd.itresearchgate.netTriazolo[1,5-a]pyrimidine | HIV-1 RNase H | The triazolopyrimidine core orients aromatic substituents into specific hydrophobic sites. mdpi.com |

Analysis of Key Intermolecular Interactions (e.g., Hydrogen Bonding, Hydrophobic Interactions)

A critical aspect of molecular docking is the detailed analysis of intermolecular forces that stabilize the ligand-receptor complex. For nih.govunipd.itresearchgate.nettriazolo[1,5-c]pyrimidine derivatives, hydrogen bonds and hydrophobic interactions are consistently identified as key contributors to binding affinity.

In the context of A2A adenosine receptor antagonism, the exocyclic amino group of the nih.govunipd.itresearchgate.nettriazolo[1,5-c]pyrimidine core is predicted to form strong hydrogen bonds with the side chains of asparagine (N253) and glutamic acid (E169). nih.gov This highlights the importance of the amine group in anchoring the ligand within the receptor's binding pocket.

For the related nih.govunipd.itresearchgate.nettriazolo[1,5-a]pyrimidine scaffold, studies have revealed similar crucial interactions. When targeting HIV-1 RNase H, a catechol moiety on a derivative was found to form two hydrogen bonds with tryptophan (Trp535) and lysine (B10760008) (Lys259), while the phenyl ring engaged in hydrophobic interactions with several residues including tyrosine (Tyr405) and glutamine (Gln428). mdpi.com In another study targeting the PA-PB1 interface of the influenza A virus polymerase, computational models suggested that in addition to hydrophobic interactions, hydrogen bonds enhanced the binding of a derivative within the PA C-terminal domain. nih.gov

The development of potent and selective inhibitors for ecto-nucleotide pyrophosphatase/phosphodiesterase 1 (ENPP1) from a nih.govunipd.itresearchgate.nettriazolo[1,5-a]pyrimidine scaffold also relied on understanding these interactions to guide structure-activity relationship (SAR) studies. nih.gov

Quantum Chemical Calculations

Quantum chemical calculations provide a deeper understanding of the electronic properties of molecules, which is crucial for predicting their reactivity and stability.

Density Functional Theory (DFT) for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a widely used quantum mechanical modeling method to investigate the electronic structure of many-body systems. For triazolopyrimidine systems, DFT calculations have been employed to understand their molecular structures, stability, and electronic properties. researchgate.net

Studies on nih.govunipd.itresearchgate.nettriazolo[4,3-a]pyrimidin-5(1H)-one derivatives, an isomeric form, used DFT to reveal that while the compounds have generally planar conformations, the triazole and pyrimidine (B1678525) rings are not perfectly coplanar. researchgate.net These calculations also help in analyzing Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, which are critical for understanding electron delocalization and orbital interactions. researchgate.net Furthermore, DFT has been used to study the photophysical and electrochemical properties of related nih.govunipd.itresearchgate.nettriazolo[4,3-c]- and nih.govunipd.itresearchgate.nettriazolo[1,5-c]quinazoline derivatives, with results showing good consistency with experimental observations. mdpi.com

Calculation of Aromaticity Indices and Molecular Stability

The aromatic character of the nih.govunipd.itresearchgate.nettriazolo[1,5-c]pyrimidine ring system is a key determinant of its stability and interaction capabilities. The fused heterocycle is considered an aza-analog of a delocalized 10-π electron system. nih.gov However, some studies based on 1H-NMR have suggested that the related nih.govunipd.itresearchgate.nettriazolo[1,5-a]pyrimidine heterocycle exhibits a somewhat limited degree of aromaticity. nih.gov

Quantum chemical calculations can provide quantitative measures of aromaticity, such as Nucleus-Independent Chemical Shift (NICS) and the Harmonic Oscillator Model of Aromaticity (HOMA). These calculations, alongside the analysis of binding energies, confirm the molecular stability of these heterocyclic systems. researchgate.net The thermodynamic stability of isomers is also a subject of study, with research showing that the nih.govunipd.itresearchgate.nettriazolo[1,5-c]pyrimidine isomer is generally more thermodynamically stable than its nih.govunipd.itresearchgate.nettriazolo[4,3-c] counterpart, a transformation that can occur via the Dimroth rearrangement. eurekaselect.com

In Silico Screening and Virtual Ligand Design for Novel Analogues

In silico screening, also known as virtual screening, is a computational technique used in drug discovery to search large libraries of small molecules in order to identify those structures which are most likely to bind to a drug target. nih.gov This approach has been applied to the nih.govunipd.itresearchgate.nettriazolopyrimidine scaffold to discover novel analogues with desired biological activities.

For example, quantitative structure-activity relationship (QSAR) models have been developed for nih.govunipd.itresearchgate.nettriazolo[1,5-a]pyrimidin-7-amine analogues to predict their inhibitory activity against Plasmodium falciparum. mdpi.com By using machine learning algorithms and a set of molecular descriptors, these models can guide the design of new, more potent antimalarial agents. mdpi.com

Virtual screening workflows often involve multiple steps, including filtering by predicted toxicological properties, molecular docking, and calculation of binding free energies. nih.gov This rational, structure-based approach allows for the targeted design of novel analogues. For instance, by identifying the key interactions of a hit compound, new derivatives can be designed to optimize these interactions or introduce new ones, thereby improving affinity and selectivity for the target. This strategy has been successfully employed in the design of novel inhibitors for various targets, including kinases and viral proteins, based on diverse heterocyclic scaffolds. nih.govnih.gov

Predictive Modeling for Biological Activities

Predictive modeling, a cornerstone of modern medicinal chemistry, utilizes computational tools to establish relationships between the chemical structure of a compound and its biological activity. For the nih.govresearchgate.netmdpi.comtriazolo[1,5-c]pyrimidine scaffold, these models are instrumental in identifying promising candidates for various therapeutic applications, including as antagonists for adenosine receptors and as potential antiviral or anticancer agents. Key methodologies in this domain include Quantitative Structure-Activity Relationship (QSAR) studies and molecular docking.

Quantitative Structure-Activity Relationship (QSAR)

QSAR studies are mathematical models that correlate the variation in biological activity with changes in the molecular features (descriptors) of a series of compounds. While specific QSAR studies solely focused on nih.govresearchgate.netmdpi.comTriazolo[1,5-c]pyrimidin-5-amine are not extensively documented in publicly available literature, research on the broader class of pyrazolo[4,3-e] nih.govresearchgate.netmdpi.comtriazolo[1,5-c]pyrimidines, which share the core amine scaffold, offers valuable insights. These studies have been crucial in understanding the structural requirements for high-affinity binding to targets like the human A3 adenosine receptor. nih.gov For instance, QSAR analyses have demonstrated that stereochemical diversity in substituent groups can significantly influence selectivity for different carbonic anhydrase (CA) isoforms, which is a critical factor in designing potential cancer therapies. tandfonline.com

In a study on a series of 1,2,4-triazolo[1,5-a]pyrimidine analogs, which are structural isomers of the [1,5-c] series, machine learning algorithms were employed to build robust QSAR models. semanticscholar.org These models successfully predicted the anti-malarial activity against Plasmodium falciparum. semanticscholar.org The key descriptors identified in such studies often relate to the electronic and steric properties of the molecules, providing a predictive framework for designing more potent analogs. semanticscholar.org

Molecular Docking

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is widely used to understand the binding mode of ligands to their protein targets.

For derivatives of the pyrazolo[4,3-e] nih.govresearchgate.netmdpi.comtriazolo[1,5-c]pyrimidin-5-amine scaffold, molecular docking has been instrumental in elucidating their interaction with the A2A adenosine receptor (A2AAR). nih.gov Docking studies have shown that these molecules can fit into the A2AAR binding cavity, and these predictions have guided the synthesis of fluorescently labeled antagonists for use in binding assays. nih.govnih.gov

In the context of antiviral research, derivatives of nih.govresearchgate.netmdpi.comtriazolo[1,5-c]pyrimidine have been investigated as potential inhibitors of the SARS-CoV-2 main protease (Mpro). researchgate.netmdpi.com Molecular docking studies identified key interactions between the triazolopyrimidine core and the active site of the protease, providing a rationale for the observed antiviral activity and guiding the design of more potent inhibitors. researchgate.netmdpi.com

Pharmacophore Modeling

Pharmacophore modeling involves identifying the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a particular biological effect. This approach has been applied to design novel A2A adenosine receptor antagonists based on the pyrazolo[4,3-e] nih.govresearchgate.netmdpi.comtriazolo[1,5-c]pyrimidine scaffold. units.it By understanding the key pharmacophoric features, researchers can design simplified analogs that retain the desired biological activity while possessing improved drug-like properties. units.it

The table below summarizes some of the key compounds related to nih.govresearchgate.netmdpi.comTriazolo[1,5-c]pyrimidin-5-amine that have been investigated using computational methods.

Compound NameComputational Method(s)Biological Target/ActivityReference
Pyrazolo[4,3-e] nih.govresearchgate.netmdpi.comtriazolo[1,5-c]pyrimidin-5-amine derivativesMolecular Docking, QSARA2A Adenosine Receptor Antagonists nih.gov, nih.gov
nih.govresearchgate.netmdpi.comTriazolo[1,5-c]pyrimidine derivativesMolecular DockingSARS-CoV-2 Main Protease Inhibitors researchgate.net, mdpi.com
2-(furan-2-yl)-7-phenethyl-7H-pyrazolo[4,3-e] nih.govresearchgate.netmdpi.comtriazolo[1,5-c]pyrimidin-5-amine (SCH58261)Molecular ModelingA2A Adenosine Receptor Antagonist in cancer models nih.gov
Pyrazolo[4,3-e]-1,2,4-triazolo[1,5-c]pyrimidine derivativesQSAR, Pharmacophore ModelingHuman A3 Adenosine Receptor Antagonists nih.govacs.org
nih.govresearchgate.netmdpi.comTriazolo[1,5-c]pyrimidine scaffoldPharmacophore ModelingA2A Adenosine Receptor Antagonists units.it

Advanced Spectroscopic and Analytical Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the structural elucidation of units.itresearchgate.neteurekaselect.comTriazolo[1,5-c]pyrimidin-5-amine in solution. By analyzing the magnetic properties of atomic nuclei, primarily ¹H, ¹³C, and ¹⁵N, a complete and unambiguous picture of the molecular structure can be assembled.

Proton (¹H) and Carbon-13 (¹³C) NMR are fundamental techniques used to confirm the core structure of the units.itresearchgate.neteurekaselect.comtriazolo[1,5-c]pyrimidine scaffold. Spectra are typically recorded in deuterated solvents such as dimethyl sulfoxide (B87167) (DMSO-d₆) or chloroform (B151607) (CDCl₃), with chemical shifts referenced to the residual solvent peaks. units.itacs.org

The ¹H NMR spectrum provides information on the number of different types of protons, their chemical environment, and their proximity to one another through spin-spin coupling. For the units.itresearchgate.neteurekaselect.comtriazolo[1,5-c]pyrimidine system, key signals include those from the protons on the triazole and pyrimidine (B1678525) rings and the amine group. The integration of these signals confirms the ratio of protons in the molecule.

The ¹³C NMR spectrum reveals the number of unique carbon atoms and their electronic environments. The chemical shifts of carbons in the fused heterocyclic system are characteristic and help confirm the ring structure. Together, ¹H and ¹³C NMR data provide initial evidence for the successful synthesis of the target molecule. researchgate.net

ProtonsChemical Shift (δ ppm)Multiplicity
CH₃2.12s (singlet)
N-Me₂3.47s (singlet)
NH₂5.82s (singlet)
Data recorded in DMSO-d₆ for a substituted derivative. nih.gov

For complex molecules like substituted triazolopyrimidines, one-dimensional NMR spectra can be crowded or difficult to interpret definitively. Two-dimensional (2D) NMR experiments are employed to resolve ambiguities and establish unambiguous atomic connectivity. lpnu.ua

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically on adjacent carbon atoms. It is crucial for mapping out the proton networks within the pyrimidine ring.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): These experiments correlate protons with the carbon atoms to which they are directly attached. This allows for the definitive assignment of carbon signals based on their known proton assignments.

HMBC (Heteronuclear Multiple Bond Correlation): This is one of the most powerful 2D NMR techniques for skeletal elucidation. It reveals correlations between protons and carbons that are separated by two or three bonds. HMBC is essential for identifying the connectivity across quaternary (non-protonated) carbons and the nitrogen atoms at the ring fusion points, thereby confirming the units.itresearchgate.neteurekaselect.comtriazolo[1,5-c]pyrimidine ring system. lpnu.ua

Given the nitrogen-rich nature of the units.itresearchgate.neteurekaselect.comtriazolo[1,5-c]pyrimidine core, ¹⁵N NMR spectroscopy offers direct insight into the electronic environment of the six nitrogen atoms. The ¹⁵N chemical shift is highly sensitive to factors such as hybridization, lone-pair availability, and involvement in hydrogen bonding. nih.gov This makes it an invaluable tool for confirming the structure and for distinguishing between isomers. nih.govnih.gov

The combination of multinuclear magnetic resonance with theoretical density functional theory (DFT) calculations has proven to be a powerful method for the structural elucidation of nitrogen-containing heterocycles. nih.gov Although challenged by the low natural abundance of the ¹⁵N isotope, modern NMR techniques can successfully acquire these spectra, providing a unique fingerprint of the heterocyclic system. nih.gov

The synthesis of fused triazolopyrimidine systems can potentially yield several isomers, such as the units.itresearchgate.neteurekaselect.comtriazolo[1,5-a], [4,3-a], [1,5-c], or [4,3-c] systems. Differentiating these isomers is critical and is reliably achieved using NMR spectroscopy. researchgate.net

Each isomer possesses a unique electronic and spatial arrangement, leading to a distinct set of NMR data. Key differentiators include:

¹H and ¹³C Chemical Shifts: Protons and carbons located near the ring-junction nitrogen atoms and within the triazole ring exhibit significant chemical shift differences between isomers.

HMBC Correlations: Long-range proton-carbon correlations are definitive. For example, a correlation from a specific proton to a bridgehead carbon can unequivocally confirm the connectivity and thus the isomeric form.

¹⁵N NMR: The chemical shifts of the nitrogen atoms, particularly the bridgehead nitrogen and the unprotonated nitrogens in the triazole ring, provide a clear distinction between isomers. Studies on analogous N-alkylated heterocyclic systems show that quaternary nitrogens are shielded by as much as 100 ppm compared to their parent compounds, highlighting the sensitivity of ¹⁵N chemical shifts to the local electronic structure. nih.gov

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a vital analytical technique used to determine the molecular weight of units.itresearchgate.neteurekaselect.comTriazolo[1,5-c]pyrimidin-5-amine and to gain structural information through the analysis of its fragmentation patterns. researchgate.net When coupled with liquid chromatography (LC-MS), it also serves as a powerful tool for monitoring reaction progress and assessing sample purity. acs.org In some analyses of related compounds, fragmentation during tandem mass spectrometry (MS/MS) has been observed to include a loss of water, particularly from derivatives with susceptible side chains. acsmedchem.org

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass-to-charge ratio (m/z), typically to four or more decimal places. acs.org This precision allows for the determination of the elemental composition of the molecule. For units.itresearchgate.neteurekaselect.comTriazolo[1,5-c]pyrimidin-5-amine, HRMS is used to confirm that the experimentally measured mass corresponds to the theoretical mass of its molecular formula, C₅H₄N₆, thereby distinguishing it from any other compounds with the same nominal mass. acs.orgnottingham.ac.uk

ParameterValue
Molecular FormulaC₅H₄N₆
Nominal Mass148
Theoretical Exact Mass148.05484
Theoretical exact mass calculated for the neutral molecule.

X-ray Crystallography for Absolute Structure Determination

The crystallographic parameters for the crystal containing the 7-amino- nih.govnih.govnih.govtriazolo[1,5-a]pyrimidine cation were determined, revealing a monoclinic crystal system. researchgate.net The detailed unit cell parameters are provided in the table below.

Table 1: Crystallographic Data for a Salt Containing the 7-amino- nih.govnih.govnih.govtriazolo[1,5-a]pyrimidine Cation. researchgate.net
ParameterValue
CompoundBis(7-amino-1,2,4-triazolo[1,5-a]pyrimidin-4-ium) bis(oxalato-κ2O1,O2)cuprate(II) dihydrate
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)8.0163
b (Å)16.030
c (Å)7.763
α (°)90
β (°)99.07
γ (°)90
Volume (ų)990.73
Z2

The structure revealed a complex network of N—H···O and O—H···O hydrogen bonds, which are crucial for the stabilization of the crystal lattice. researchgate.net Studies on other related derivatives, such as substituted nih.govnih.govnih.govtriazolo[1,5-c]quinazolines, also show crystallization in monoclinic or triclinic systems, underscoring the common packing arrangements for this class of heterocycles. nih.gov The elucidation of such crystal structures is paramount, confirming the specific isomer formed during synthesis (e.g., [1,5-a] vs. [1,5-c] annulation) and providing the structural basis for understanding their chemical and biological properties. nih.govnih.gov

Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Characterization

Fourier-Transform Infrared (FT-IR) spectroscopy is a powerful technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific wavenumbers corresponding to the vibrational frequencies of chemical bonds. The FT-IR spectrum of an amino-substituted triazolopyrimidine is characterized by distinct absorption bands corresponding to the vibrations of the amine (-NH₂) group and the fused heterocyclic ring system.

Analysis of various amino-substituted triazolopyrimidine and related heterocyclic derivatives allows for the assignment of characteristic vibrational frequencies. researchgate.net The primary amine group is particularly prominent, exhibiting characteristic stretching and bending vibrations. The fused nih.govnih.govnih.govtriazolo[1,5-c]pyrimidine core displays a series of complex vibrations related to the stretching and bending of its C=N, C-N, and C-H bonds.

The table below summarizes the principal FT-IR absorption bands and their assignments for the key functional groups expected in an amino-triazolopyrimidine structure, based on data from related compounds.

Table 2: Characteristic FT-IR Absorption Bands for Amino-Triazolopyrimidine Derivatives.
Frequency Range (cm⁻¹)Vibrational ModeFunctional GroupReference
3440 - 3330N-H Asymmetric & Symmetric StretchingPrimary Amine (-NH₂) researchgate.net
~3188N-H StretchingAmine/Amide (-NH)
~1634C=N StretchingTriazolopyrimidine Ring
1610 - 1575C=C and C=N Stretching / Ring VibrationsHeterocyclic Ring System
~1650N-H Bending (Scissoring)Primary Amine (-NH₂)
1277 - 1250C-N StretchingAromatic/Heterocyclic Amine researchgate.net

The high-frequency region between 3330 and 3440 cm⁻¹ is characteristic of the asymmetric and symmetric stretching vibrations of the primary amino group (-NH₂). researchgate.net The C=N and other ring stretching vibrations of the triazolopyrimidine core typically appear in the 1634-1575 cm⁻¹ region. Furthermore, the stretching vibration of the C-N bond associated with the aromatic amine is expected in the 1277-1250 cm⁻¹ range. researchgate.net These characteristic bands provide strong evidence for the presence of the amine group and the integrity of the heterocyclic scaffold.

Future Directions and Research Perspectives

Integration of Artificial Intelligence and Machine Learning inrsc.orgnih.govresearchgate.netTriazolo[1,5-C]pyrimidin-5-amine Drug Design

The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the design and discovery of novel therapeutics based on the rsc.orgnih.govresearchgate.nettriazolo[1,5-c]pyrimidine scaffold. ijpsjournal.com These computational tools can significantly accelerate the identification of promising drug candidates, optimize molecular structures, and predict physicochemical properties, thereby reducing costs and development timelines. nih.gov

Quantitative Structure-Activity Relationship (QSAR): Machine learning algorithms are particularly adept at developing robust QSAR models. A recent study on 125 analogues of the isomeric rsc.orgnih.govresearchgate.nettriazolo[1,5-a]pyrimidin-7-amine demonstrated the power of this approach. mdpi.com Using algorithms such as Support Vector Regressor (SVR), k-Nearest Neighbors (kNN), and Random Forest Regressor (RFR), researchers successfully modeled the antimalarial activity against Plasmodium falciparum. mdpi.com The SVR model proved to be the most effective, indicating its ability to handle complex, non-linear relationships between molecular structures and biological activity. mdpi.com Such models can provide crucial insights into the functionalities required for enhanced potency, guiding the synthesis of more effective rsc.orgnih.govresearchgate.nettriazolo[1,5-c]pyrimidin-5-amine derivatives. mdpi.com

De Novo Design and Virtual Screening: AI is enhancing high-throughput virtual screening and de novo drug design by more accurately predicting molecular interactions and biological activities. premierscience.com Deep learning models can analyze vast chemical spaces to design novel molecules with optimized properties tailored to specific biological targets. nih.govnih.gov For the rsc.orgnih.govresearchgate.nettriazolo[1,5-c]pyrimidine scaffold, AI can be employed to explore vast libraries of potential substitutions at various positions, identifying candidates with high predicted affinity and selectivity for targets of interest before committing to costly and time-consuming chemical synthesis. ijpsjournal.compremierscience.com

Exploration of Novel Biological Targets and Therapeutic Applications

The versatility of the triazolopyrimidine scaffold suggests that its therapeutic potential is far from fully realized. escholarship.orgresearchgate.net While much research on the isomeric [1,5-a] system has focused on established areas, future work on rsc.orgnih.govresearchgate.nettriazolo[1,5-c]pyrimidin-5-amine should explore novel biological targets.

Anticancer Therapies: Derivatives of the isomeric scaffold have shown potent activity against a range of cancer cell lines by targeting various mechanisms. researchgate.netnih.govmdpi.com These include the inhibition of tubulin polymerization, Cyclin-Dependent Kinase 2 (CDK2), and Lysine-Specific Demethylase 1 (LSD1). researchgate.netnih.govnih.gov A series of rsc.orgnih.govresearchgate.nettriazolo[1,5-a]pyrimidine indole (B1671886) derivatives were found to inhibit the ERK signaling pathway in gastric cancer cells. nih.gov Another study identified a derivative that potently inhibited tubulin polymerization with an IC₅₀ of 3.84 μM and induced apoptosis in HCT-116 cancer cells. nih.gov Recently, novel pyrazolo[4,3-e] rsc.orgnih.govresearchgate.nettriazolo[1,5-c]pyrimidine derivatives were synthesized and shown to inhibit the activation of the Epidermal Growth Factor Receptor (EGFR) pathway in breast and cervical cancer cells. mdpi.com This finding for the [1,5-c] isomer is a strong justification for further exploration of this scaffold in oncology.

Anti-Infective Agents: The triazolopyrimidine core is a promising framework for developing new anti-infective drugs to combat resistance. nih.gov Derivatives have demonstrated activity against viruses, bacteria, and parasites. nih.govacs.orgnih.gov Specifically, compounds have been identified as inhibitors of the HIV-1 reverse transcriptase-associated ribonuclease H (RNase H), a key viral enzyme not targeted by current drugs. nih.gov Other analogues have shown potent activity against Mycobacterium tuberculosis by inhibiting the enzyme acetohydroxyacid synthase (AHAS). nih.gov Given the urgent need for new antibiotics, screening rsc.orgnih.govresearchgate.nettriazolo[1,5-c]pyrimidin-5-amine derivatives against a panel of resistant bacterial strains, such as the ESKAPE pathogens, is a high-priority research direction. acs.org

Neurodegenerative Diseases: Microtubule (MT)-stabilizing compounds are being investigated as potential treatments for neurodegenerative conditions like Alzheimer's disease. nih.gov Certain rsc.orgnih.govresearchgate.nettriazolo[1,5-a]pyrimidines have been identified as promising candidates due to their favorable combination of MT-stabilizing activity and ability to penetrate the brain. nih.gov Future research could focus on designing rsc.orgnih.govresearchgate.nettriazolo[1,5-c]pyrimidin-5-amine derivatives that can normalize axonal microtubules and restore axonal transport, offering a new therapeutic strategy for tauopathies. nih.gov

Table 1: Investigated Biological Targets for Triazolopyrimidine Derivatives

Biological Target Therapeutic Area Compound Series Example Finding Citation
EGFR Cancer Pyrazolo[4,3-e] rsc.orgnih.govresearchgate.nettriazolo[1,5-c]pyrimidines Inhibition of EGFR, Akt, and Erk1/2 activation in breast and cervical cancer cells. mdpi.com
Tubulin Cancer rsc.orgnih.govresearchgate.nettriazolo[1,5-a]pyrimidines Inhibition of tubulin polymerization (IC₅₀ = 3.84 μM), induction of apoptosis. nih.gov
CDK2 Cancer rsc.orgnih.govresearchgate.nettriazolo[1,5-a]pyrimidines Potent and selective inhibition of CDK2 (IC₅₀ = 0.12 μM). nih.gov
LSD1 Cancer rsc.orgnih.govresearchgate.nettriazolo[1,5-a]pyrimidines Potent inhibition of LSD1 (IC₅₀ = 0.154 μM) and MGC-803 cancer cells (IC₅₀ = 2.1 μM). nih.gov
HIV-1 RNase H Antiviral rsc.orgnih.govresearchgate.nettriazolo[1,5-a]pyrimidines Inhibition of RNase H in the low micromolar range. nih.gov
DHODH Antiparasitic 7-aryl amino triazolopyrimidines Potent inhibition of dihydroorotate (B8406146) dehydrogenase (DHODH) for malaria treatment. nih.govresearchgate.net
Microtubules Neurodegeneration rsc.orgnih.govresearchgate.nettriazolo[1,5-a]pyrimidines Normalization of axonal microtubules in models of tauopathy. nih.gov

Continued Development of Green and Efficient Synthetic Routes

The advancement of medicinal chemistry relies on the development of sustainable and efficient synthetic methods. Future research on rsc.orgnih.govresearchgate.nettriazolo[1,5-c]pyrimidin-5-amine will benefit from innovations in green chemistry.

Microwave-Assisted Synthesis: Microwave-assisted organic synthesis has emerged as a valuable technique for rapidly producing heterocyclic compounds. ijsrst.com This method often leads to shorter reaction times, higher yields, and cleaner reactions compared to conventional heating. The synthesis of various rsc.orgnih.govresearchgate.nettriazolo[1,5-a]pyrimidine derivatives has been successfully achieved using microwave irradiation, demonstrating its applicability to this class of compounds. ijsrst.commdpi.com A catalyst-free method for synthesizing related rsc.orgnih.govresearchgate.nettriazolo[1,5-a]pyridines under microwave conditions has also been established, highlighting a promising eco-friendly approach. mdpi.com

Green Catalysis and Solvents: The use of environmentally benign catalysts and solvents is a cornerstone of green chemistry. A novel synthesis of rsc.orgnih.govresearchgate.nettriazolo[1,5-a]pyrimidine derivatives was achieved using lemon juice, a natural and biodegradable acid catalyst, in an aqueous medium. rsc.org This approach avoids the use of harsh or toxic reagents. General synthetic strategies for the scaffold often involve the cyclocondensation of an aminotriazole with a 1,3-dicarbonyl compound, a reaction that is amenable to green modifications. nih.govresearchgate.net Future work should aim to adapt these green principles for the large-scale synthesis of rsc.orgnih.govresearchgate.nettriazolo[1,5-c]pyrimidin-5-amine and its derivatives.

Advanced Methodologies for Structure-Based Drug Design and Optimization

Structure-based drug design (SBDD) is a powerful strategy for optimizing lead compounds. By understanding the three-dimensional interactions between a compound and its biological target, chemists can make rational modifications to improve binding affinity, selectivity, and pharmacokinetic properties.

Molecular Docking and SAR: Molecular docking simulations are routinely used to predict the binding modes of triazolopyrimidine derivatives within the active sites of their target proteins. nih.gov Such studies have been crucial in understanding the activity of derivatives as inhibitors of PDE4B, tubulin, and LSD1. nih.govnih.govnih.gov For instance, docking studies showed that a potent anticancer derivative fit well into the colchicine (B1669291) binding site of tubulin, explaining its mechanism of action. nih.gov Combining docking with systematic Structure-Activity Relationship (SAR) studies allows for the iterative refinement of the scaffold. A clear SAR has been established for certain anticancer triazolopyrimidines, where specific substitutions at the 5-position were found to be critical for high potency. acs.org

Matched Molecular Pair Analysis: This computational technique helps to quantify the effect of small, discrete chemical changes on a compound's properties. In a study on microtubule-stabilizing triazolopyrimidines, matched molecular pair analysis provided new insights into the SAR, leading to the identification of novel candidates with favorable brain penetration and oral bioavailability. nih.gov Applying this methodology to rsc.orgnih.govresearchgate.nettriazolo[1,5-c]pyrimidin-5-amine derivatives can systematically guide optimization efforts.

Q & A

Q. What are the common synthetic routes for [1,2,4]Triazolo[1,5-C]pyrimidin-5-amine derivatives?

  • Methodological Answer : The synthesis typically involves oxidative cyclization of pyrimidinylhydrazones using hypervalent iodine reagents (e.g., iodobenzene diacetate, IBD), followed by Dimroth rearrangement to yield the triazolopyrimidine core . For functionalization at the 7-position, carbon-carbon coupling reactions (e.g., Suzuki-Miyaura) or nucleophilic substitutions (e.g., using 7-chloro intermediates) are employed to introduce aryl, alkyl, or alkynyl groups . Key intermediates like SCH58261 are synthesized via cyclization in acidic conditions (HCl) followed by phenylethyl group introduction .

Q. How is the molecular structure of this compound derivatives characterized?

  • Methodological Answer : X-ray crystallography is critical for confirming planar heterocyclic cores and substituent orientations. For example, studies show that the pyrazolo-triazolo-pyrimidine system in SCH58261 is nearly planar, with phenyl rings forming dihedral angles of ~6.9° relative to the core . Hydrogen bonding networks (e.g., N–H···N interactions) and π-π stacking (center-to-center distances ~3.5 Å) stabilize crystal packing . NMR spectroscopy and mass spectrometry validate substituent positions and purity .

Q. What biological targets are associated with this compound derivatives?

  • Methodological Answer : These compounds are A2A adenosine receptor (A2AAR) antagonists with high selectivity over A1 and A3 subtypes. For example, SCH58261 has Ki values of 1–2 nM (A2A), 289 nM (A1), and >10,000 nM (A3) . To confirm selectivity, radioligand binding assays (using [³H]ZM241385 or [³H]SCH58261) are performed on transfected cell membranes, with competition curves analyzed via nonlinear regression .

Advanced Research Questions

Q. How do structural modifications at the 7-position influence A2AAR binding affinity and pharmacokinetics?

  • Methodological Answer : Substituents at the 7-position (e.g., phenylethyl in SCH58261, methoxyphenylpropyl in SCH442416) enhance receptor selectivity by occupying hydrophobic pockets in the A2AAR binding site . Structure-activity relationship (SAR) studies reveal that bulky groups improve potency but may reduce solubility. For instance, replacing phenylethyl with a fluorosulfonyl group (FSPTP) enables covalent binding, enhancing antagonist duration . LogP calculations and aqueous solubility assays are used to optimize pharmacokinetics .

Q. How can conflicting binding affinity data across studies be resolved?

  • Methodological Answer : Discrepancies often arise from assay conditions (e.g., buffer composition, temperature) or radioligand choice (e.g., agonist vs. antagonist radioligands). To standardize results:
  • Use homogeneous cell lines (e.g., CHO-K1 expressing human A2AAR) .
  • Validate assays with reference antagonists (e.g., ZM241385) .
  • Perform Schild regression analysis to distinguish competitive vs. allosteric binding .

Q. What strategies are used to design fluorescent probes based on this compound?

  • Methodological Answer : Bitopic fluorescent antagonists are synthesized by conjugating fluorophores (e.g., Alexa Fluor 488, TAMRA) to the 5-amine group via amide coupling or click chemistry . For example, SCH58261 derivatives with extended alkynyl chains enable Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) for fluorophore attachment . Fluorescence polarization assays and confocal microscopy confirm receptor localization and binding kinetics .

Q. How can in vivo efficacy of A2AAR antagonists be evaluated in Parkinson’s disease models?

  • Methodological Answer : Rodent models (e.g., 6-OHDA-lesioned rats) are used to assess locomotor sensitization and dyskinesia reduction. SCH58261 and SCH420814 are administered intraperitoneally (1–10 mg/kg) and evaluated via rotarod tests and catalepsy scoring . Microdialysis measures striatal dopamine release, while PET imaging with [¹¹C]SCH442416 quantifies receptor occupancy .

Data Analysis and Experimental Design

Q. What computational methods support the design of novel A2AAR antagonists?

  • Methodological Answer : Molecular docking (e.g., using Glide or AutoDock) models interactions with A2AAR’s orthosteric site (PDB: 3REY). Molecular dynamics (MD) simulations (e.g., GROMACS) assess binding stability, particularly for fluorosulfonyl derivatives forming covalent bonds with Cys168 . Free-energy perturbation (FEP) calculations predict ΔΔG values for substituent modifications .

Q. How are crystallization conditions optimized for X-ray studies of triazolopyrimidines?

  • Methodological Answer : Vapor diffusion (e.g., hanging-drop method) with methanol/water mixtures is commonly used. For example, SCH58261 analogs crystallize as methanol disolvates in monoclinic P21/n space groups. Cryoprotection (e.g., glycerol) and data collection at 100 K (λ = 0.71073 Å, MoKα) minimize radiation damage .

Conflict Resolution and Optimization

Q. How can poor solubility of triazolopyrimidine derivatives be addressed without compromising potency?

  • Methodological Answer :
    Introduce polar groups (e.g., hydroxyl, methoxy) at peripheral positions (e.g., 4-methoxyphenyl in SCH442416) . Prodrug strategies (e.g., phosphate esters in MSX-3) enhance aqueous solubility while maintaining blood-brain barrier penetration . Co-solvent systems (e.g., β-cyclodextrin/PEG400) are used for in vivo formulations .

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